molecular formula C21H27ClFN5O2 B5986758 [1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone

[1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone

Cat. No.: B5986758
M. Wt: 435.9 g/mol
InChI Key: FUUMNESYRUQOKS-UHFFFAOYSA-N
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Description

[1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone typically involves multiple steps, including the formation of the triazole ring and the attachment of the piperidine and morpholine moieties. Common reagents used in these reactions include azides, alkynes, and various catalysts. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or morpholine moieties.

    Reduction: Reduction reactions could be used to modify the triazole ring or other functional groups.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, may be used to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study the effects of triazole derivatives on biological systems. It could serve as a model compound for investigating the interactions between triazole-containing molecules and biological targets.

Medicine

Medicinally, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry

In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the piperidine and morpholine moieties could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-chlorophenyl)-4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone
  • [1-(4-fluorophenyl)-4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone
  • [1-(2-chloro-4-fluorophenyl)-4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone

Uniqueness

The unique combination of the triazole ring with the piperidine and morpholine moieties sets [1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone apart from similar compounds. This structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClFN5O2/c22-19-13-17(23)5-4-16(19)14-27-15-20(24-25-27)21(29)28-7-2-1-3-18(28)6-8-26-9-11-30-12-10-26/h4-5,13,15,18H,1-3,6-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUMNESYRUQOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN2CCOCC2)C(=O)C3=CN(N=N3)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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